2-(Methylamino)-3-nitropyridine-4-carboxylic acid
Overview
Description
Amino acids and their derivatives play a crucial role in various biological processes . They can be modified to produce a variety of compounds, including those with potential antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and various reagents . For instance, the synthesis of ketamine, a compound that also contains a methylamino group, involves five steps and uses a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods . These methods provide information about the types of atoms in the compound and how they are connected.Chemical Reactions Analysis
Amino acids and their derivatives can participate in a variety of chemical reactions . These reactions can be used to modify the structure of the compound or to synthesize new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical methods . These properties include the compound’s solubility, acidity, and reactivity .Scientific Research Applications
Synthesis and Functionalization
2-(Methylamino)-3-nitropyridine-4-carboxylic acid is involved in various synthesis and functionalization reactions. For example, it participates in the synthesis of N-modified 4-aminopyridine-3-carboxylates through ring transformation, allowing the introduction of various amino groups and the synthesis of bicyclic pyridines (Nishiwaki et al., 2006). This process demonstrates the compound's utility in creating functionalized 4-aminopyridines, crucial for developing pharmacologically active compounds and materials science applications.
Anticoccidial Activity
The derivative of this compound shows significant anticoccidial activity. Studies on nitropyridinecarboxamides and their derivatives have identified compounds with potent efficacy against Eimeria tenella, a parasitic agent in poultry (Morisawa et al., 1977). This research opens pathways for developing new anticoccidial agents to protect livestock health.
Electronic and Optical Properties
Research into the electronic absorption spectra and quantum chemical calculations of nitro derivatives of 2-(N-methylamino)-picolines, including this compound, highlights their potential in material science. These studies assess the solvent effect and substitution impact on the compounds' polar and non-polar properties, offering insights into their use in designing optical materials with specific electronic properties (Lorenc, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(methylamino)-3-nitropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)4(7(11)12)2-3-9-6/h2-3H,1H3,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWVLTWQZZJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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